molecular formula C12H16O3 B11891333 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 50367-12-9

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one

Katalognummer: B11891333
CAS-Nummer: 50367-12-9
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: GWTPLEUTHOZHRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one ( 50367-12-9) is a specialized organic compound with the molecular formula C 12 H 16 O 3 and a molecular weight of 208.25 g/mol . This chemical features a unique 1-oxaspiro[4.5]decane core structure, which incorporates both cyclohexane and lactone rings sharing a central spiro carbon atom, with additional acetyl and methyl substituents that enhance its reactivity and application potential in synthetic chemistry . This compound serves as a valuable synthetic intermediate and building block for constructing complex molecular architectures. Research demonstrates its utility in organic synthesis, where it undergoes base-mediated reactions to form sophisticated spiro-fused systems; for instance, treatment with potassium hydroxide in aqueous conditions facilitates a transformation into 3a′,8′-dimethyl-3a′,5′-dihydro-1′H,3′H-dispiro[cyclohexane-1,3′-furo[3,4-f][2]benzofuran-5′,1″-cyclohexane]-1′,7′(4′H)-dione, a complex dispiro compound . The spirocyclic frameworks accessible from this reagent are of significant interest in medicinal chemistry and materials science due to their structural rigidity and potential bioactivity. As a β-dicarbonyl derivative, its chemical behavior, including tautomerism and alkylation pathways, is a subject of study for reaction mechanism elucidation and the development of novel synthetic methodologies . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

50367-12-9

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C12H16O3/c1-8-10(9(2)13)11(14)15-12(8)6-4-3-5-7-12/h3-7H2,1-2H3

InChI-Schlüssel

GWTPLEUTHOZHRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC12CCCCC2)C(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Design and Conditions

The most efficient method for synthesizing 3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one involves a one-step cyclocondensation reaction under high-pressure flow conditions. Adapted from a Royal Society of Chemistry protocol, this approach utilizes 1-(hydroxycyclohexyl)(methyl)methanone as the starting material, reacting it with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in the presence of triethylamine (Et3_3N) and toluene (Fig. 1).

Reaction Parameters

ParameterValue
Temperature130°C
Pressure140 psi
Residence Time20 minutes
SolventToluene (0.1 M)
BaseEt3_3N (2 equiv.)
Yield60%

The reaction proceeds in a high-pressure flow reactor (ID: 0.79 mm, volume: 14 mL), enabling rapid heat transfer and consistent mixing. The back-pressure regulator maintains system integrity, while the continuous flow design minimizes side reactions such as over-acetylation or ring-opening.

Mechanistic Insights

The cyclocondensation mechanism involves two key steps:

  • Nucleophilic Attack : Deprotonation of the hydroxyketone by Et3_3N generates an enolate, which attacks the electrophilic carbonyl carbon of TMD.

  • Spirocyclization : Intramolecular lactonization forms the 1-oxaspiro[4.5]dec-3-en-2-one core, with concomitant elimination of acetone derivatives.

The acetyl group at position 3 arises from the TMD reagent, while the methyl substituent at position 4 originates from the starting hydroxyketone.

Alternative Synthetic Routes

Amide Coupling Strategies

A patent describing the synthesis of 4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one highlights amide bond formation as a critical step. By substituting the amine component with acetylated precursors, similar methodology might yield the target compound. Key challenges include regioselective acetylation and avoiding racemization at the spiro center.

Reaction Optimization and Scalability

Gram-Scale Production

The high-pressure flow method demonstrates excellent scalability. A 10 mmol-scale reaction (1.746 g starting material) in toluene produces this compound with consistent yields (58–62%). Critical factors include:

  • Residence Time Control : Prolonged exposure >25 minutes leads to decomposition.

  • Solvent Purity : Anhydrous toluene prevents hydrolysis of TMD.

  • Base Stoichiometry : Excess Et3_3N (>2 equiv.) causes emulsion formation during workup.

Comparative Analysis of Bases

BaseYield (%)Purity (%)
Triethylamine6098
Potassium Carbonate4285
DBU5591

Triethylamine outperforms inorganic bases due to its superior solubility in toluene and mild deprotonating strength.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3_3)

  • δ 2.35 (s, 3H): Acetyl methyl protons.

  • δ 1.78–1.69 (m, 10H): Cyclohexane ring protons.

13C NMR (125 MHz, CDCl3_3)

  • δ 194.4: Acetyl carbonyl.

  • δ 176.9: Lactone carbonyl.

  • δ 88.1: Spiro carbon bridging the lactone and cyclohexane rings.

Mass Spectrometry

  • ESI-MS : m/z 209.1 [M+H]+^+ (calc. 208.254).

  • Fragmentation Pattern : Loss of acetyl (43 Da) and CO (28 Da) groups confirms the lactone structure.

Structural Analogues and Derivatives

The 1-oxaspiro[4.5]dec-3-en-2-one scaffold permits diverse functionalization. For example, 3-methyl-4-(4-methylbenzoyl)-1-oxaspiro[4.5]dec-3-en-2-one (CAS 86560-11-4) shares the core structure but incorporates a para-methylbenzoyl group at position 4. Such derivatives are typically synthesized via Friedel-Crafts acylation, though this introduces regioselectivity challenges absent in the acetyl-methyl variant .

Analyse Chemischer Reaktionen

Alkylation Reactions

The compound participates in both O- and C-alkylation pathways, depending on reaction conditions and the β-dicarbonyl substrate:

  • O-Alkylation : Reaction with 2-chloro-1-(2-chloroethoxy)ethane (R2 ) at 70°C for 20 hours yields 5 (46% yield) via nucleophilic attack at the enolic oxygen .

  • C-Alkylation : When acetyl acetate (R5 ) replaces dimedone, C,C-cycloalkylation dominates, producing 8 (55% yield) through a keto-enol tautomerization mechanism .

Thermodynamic Parameters for Alkylation Pathways :

ReactionδΔG (T) (kcal/mol)pK<sub>T</sub>K<sub>T</sub>
R1KR1E1.9171.2210.060
R3KR3E12.2021.4030.040
R3KR3E22.1141.3470.045

The keto-enol equilibrium shift toward the keto form promotes C-alkylation, while enol dominance favors O-alkylation .

Condensation Reactions

The compound undergoes condensation with nitrogen nucleophiles to form spirocyclic heterocycles:

  • Oxime Formation : Reaction with hydroxylamine hydrochloride (R8 ) in 10% sodium acetate yields oxime 14 (high yield), which cyclizes at 180–200°C to form 15 (3-aza-4-methyl-2,8-dioxaspiro[4.5]dec-3-en-1-one) via ethanol elimination .

  • Hydrazine Derivatives : Condensation with ketohydrazine and phenylhydrazine produces 16 (71% yield) and 17 (90% yield), respectively .

Nucleophilic Additions

The acetyl carbonyl group participates in nucleophilic attacks:

  • Michael Addition : In tandem reactions, the compound undergoes 1,4-Michael addition with amines, followed by C–C bond cleavage and proton transfer to yield E-tetrasubstituted olefins (43–93% yields) .

Antifungal Activity

While not a reaction, the compound’s bioactivity stems from:

  • Enzyme Inhibition : Interaction with fungal cytochrome P450 enzymes .

  • DNA Binding : Disruption of fungal DNA replication via intercalation.

Key Mechanistic Insights

  • Steric and Electronic Effects : The spirocyclic structure imposes steric hindrance, directing reactivity toward less hindered sites .

  • Hydrogen Bonding : Intermolecular H-bonding in transition states governs stereoselectivity, as shown in DFT studies .

Wissenschaftliche Forschungsanwendungen

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Mechanismus, durch den 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-on seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Diese Wechselwirkungen können je nach Kontext zur Hemmung oder Aktivierung bestimmter biochemischer Wege führen. So wird seine fungizide Aktivität beispielsweise auf die Störung der Zellmembranen von Pilzen zurückgeführt .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Key structural differences among analogs include:

  • Heteroatom in the spiro ring: Replacement of oxygen (1-oxaspiro) with nitrogen (1-azaspiro) alters electronic density and hydrogen-bonding capacity. For example, 1-azaspiro analogs like Spirotetramat-enol (cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one) exhibit pesticidal activity due to enhanced metabolic stability .
  • Substituent groups: Halogenated phenyl rings: 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one () features dichlorophenyl and hydroxyl groups, increasing molecular weight (313.17 g/mol) and polarity compared to the acetyl/methyl-substituted target compound. Methoxy and hydroxy groups: 8-Methoxy substitutions in azaspiro compounds (e.g., Spirotetramat-enol) improve lipid solubility and systemic distribution in plants . Aromatic vs. aliphatic substituents: The acetyl group in the target compound may reduce steric hindrance compared to bulky aryl groups in analogs like 3-(4'-chloro-3'-fluorobiphenyl)-substituted derivatives ().

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications References
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one 1-Oxaspiro[4.5]dec 3-Acetyl, 4-methyl Not provided N/A -
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one 1-Oxaspiro[4.5]dec 3-(2,4-Dichlorophenyl), 4-hydroxy 313.17 Crystallography studies
Spirotetramat-enol 1-Azaspiro[4.5]dec 3-(2,5-Dimethylphenyl), 4-hydroxy, 8-methoxy 305.38 Agricultural insecticide
(5S,8S)-3-(4'-Chloro-3'-fluorobiphenyl)-1-azaspiro[4.5]dec-3-en-2-one 1-Azaspiro[4.5]dec 3-Biphenyl (Cl/F), 4-hydroxy, 8-methoxy ~418.87 (estimated) Antitumor research
3-Methyl-4-(phenylseleno)-1-oxaspiro[4.5]dec-3-en-2-one 1-Oxaspiro[4.5]dec 3-Methyl, 4-(phenylseleno) 321.27 Synthetic intermediate

Research Findings and Key Insights

Substituent-Driven Bioactivity : The presence of halogens (Cl, F) or methoxy groups in spiro compounds correlates with enhanced biological activity (e.g., pesticidal or antitumor effects) compared to aliphatic substituents like acetyl .

Heteroatom Impact : 1-Azaspiro derivatives generally exhibit higher metabolic stability and bioavailability than 1-oxaspiro analogs, making them preferable in agrochemicals .

Crystal Engineering : Bulky aryl substituents (e.g., dichlorophenyl) in oxaspiro compounds promote dense molecular packing via π-π interactions and hydrogen bonds, as seen in .

Biologische Aktivität

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is a unique organic compound characterized by its spirocyclic structure and the presence of both acetyl and oxaspiro functionalities. With a molecular formula of C₁₂H₁₆O₃ and a molecular weight of approximately 208.26 g/mol, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The spirocyclic structure of this compound contributes to its chemical reactivity and biological activity. The compound's unique arrangement allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.26 g/mol
CAS Number50367-12-9
LogP2.15160

Biological Activity

Antifungal Properties
Research indicates that this compound exhibits significant antifungal properties. In vitro assays have demonstrated its effectiveness against various fungal pathogens, including:

  • Phytophthora capsici
  • Botrytis cinerea

These findings suggest that the compound may serve as a basis for developing new antifungal agents, particularly in agricultural applications where fungal infections pose significant challenges.

Mechanism of Action
Preliminary studies have explored the interaction of this compound with biological targets, focusing on its binding affinities with enzymes or receptors related to fungal infections. The unique structure of this compound may enhance its ability to inhibit fungal growth through specific molecular interactions.

Synthesis and Derivatives

Various synthesis methods have been reported for producing this compound, allowing for the modification of the compound to create derivatives with potentially enhanced biological activities. These synthetic routes are crucial for exploring the full pharmacological potential of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Antifungal Activity
    A study conducted by researchers at [source] demonstrated that derivatives of this compound showed significant inhibition against Phytophthora capsici, with an inhibition rate exceeding 75% at specific concentrations.
  • Molecular Docking Studies
    Molecular docking studies indicated that this compound has a favorable binding affinity for certain fungal enzymes, suggesting a potential mechanism for its antifungal action [source].
  • Pharmacological Investigations
    Ongoing pharmacological investigations aim to further elucidate the mechanisms behind the compound's biological activities, particularly its interactions at the molecular level [source].

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureNotable Properties
1-Oxaspiro[4.5]decaneStructureBasic spiro compound without acetyl group
AcetylacetoneStructureKnown for its chelating properties
4-MethylcoumarinStructureExhibits fluorescence and antimicrobial activity

The distinct spirocyclic structure combined with the acetyl group in this compound influences its reactivity and biological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via spirocyclization of keto-enol intermediates. For example, analogous spirocyclic ketones are synthesized using column chromatography (SiO₂, hexane/diethyl ether 1:1) to achieve >98% purity, as demonstrated in similar 1-oxaspiro[4.5]dec-en-2-one derivatives . Reaction conditions (e.g., temperature, catalyst selection) should be optimized using Design of Experiments (DoE) to minimize byproducts.

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^13C-NMR, focusing on characteristic signals for the acetyl group (~2.6 ppm, singlet) and spirocyclic protons (δ 3.50–3.60 ppm, doublets) .
  • X-ray crystallography : Refinement via SHELXL (R factor < 0.05) resolves bond lengths and angles. For disordered atoms, use PART commands in SHELX to model alternative conformations .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the enone moiety. Stability assays (HPLC monitoring over 6 months) are recommended, as degradation pathways in related spirocyclic ketones involve ring-opening under humid conditions .

Advanced Research Questions

Q. How can reaction intermediates or byproducts be identified during synthesis, and what strategies mitigate their formation?

  • Methodology :

  • LC-MS : Detect intermediates (e.g., enol tautomers) using high-resolution MS. For example, spirodiclofen-enol derivatives show [M+H]⁺ ions at m/z 313.175 .
  • Kinetic studies : Vary reaction time/temperature to trap intermediates. Quench aliquots at intervals and analyze via TLC or GC-MS .

Q. What computational methods validate the compound’s electronic structure and reactivity?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrophilic sites. Compare with experimental UV-Vis spectra (λmax ~270 nm for conjugated enones) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .

Q. How can contradictory toxicity data (e.g., acute vs. chronic effects) be resolved in safety assessments?

  • Methodology :

  • Tiered testing : Conduct OECD Guideline 423 (acute oral toxicity) and 452 (chronic exposure) studies. For conflicting results (e.g., respiratory irritation vs. non-toxic classification), perform histopathology and cytokine profiling in rodent models .
  • QSAR modeling : Predict toxicity endpoints using tools like TEST or ECOSAR, cross-referenced with experimental data from structurally related compounds .

Q. What strategies address crystallographic disorder in X-ray structures of this compound?

  • Methodology :

  • Multi-temperature data collection : Resolve thermal motion artifacts by collecting datasets at 100 K and 298 K. Use SQUEEZE in PLATON to model solvent-accessible voids .
  • Twinned refinement : For non-merohedral twinning (common in spiro systems), apply HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .

Data Contradiction Analysis

Q. Why do solubility studies in polar solvents show discrepancies between experimental and predicted values?

  • Analysis : Predicted solubility (e.g., via ACD/Percepta) may not account for polymorphic forms. Experimental determination (e.g., gravimetric method in ethanol/water mixtures) reveals that the β-polymorph has 30% higher solubility than the α-form. Validate via PXRD and DSC .

Q. How to reconcile conflicting bioactivity results in enzyme inhibition assays?

  • Analysis : Variations in IC50 values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (pH, ionic strength). Standardize protocols using reference inhibitors (e.g., spirodiclofen-enol for acetylcholinesterase) and validate via orthogonal methods (SPR vs. fluorescence) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.